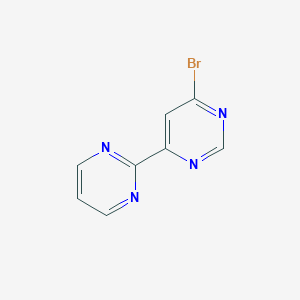

4-ブロモ-6-ピリミジン-2-イルピリミジン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Bromo-6-pyrimidin-2-ylpyrimidine is a chemical compound that belongs to the class of pyrimidine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. The compound is characterized by its unique structure, which includes a bromine atom at the 4th position and a pyrimidin-2-yl group at the 6th position of the pyrimidine ring.

科学的研究の応用

Scientific Research Applications

- COX Inhibition and Anti-inflammatory Effects: 4-Bromo-6-pyrimidin-2-ylpyrimidine is studied for its ability to inhibit cyclooxygenase (COX) enzymes, which are biochemical pathways that lead to inflammation. By disrupting these pathways, the compound can decrease levels of prostaglandin E2 (PGE2), a mediator of inflammation.

- Ligand in Chemical Synthesis: Pyrimidine derivatives are used as ligands in chemical synthesis . For example, aminopyrimidine derivatives have been identified as antagonists of the adenosine A2a receptor .

- Building Block for Drug Discovery: Pyrimidines are crucial in drug discovery, demonstrating major impacts in anti-infective, anticancer, and immunological therapeutics . Pyrimidine derivatives have antibacterial, antifungal, antileishmanial, anti-inflammatory, analgesic, antihypertensive, antipyretic, antiviral, antidiabetic, antiallergic, anticonvulsant, antioxidant, antihistaminic, herbicidal, and anticancer activities .

Pyrimidines as Antifungals

Certain pyrimidine compounds have shown significant antifungal properties . For instance, some compounds exhibit 3- to 30-fold better activity than Fluconazole against strains of C. albicans, S. cerevisiae, and C. parapsilosis . One compound displayed potent activity toward C. albicans in various media with promising MIC90 values .

Pyrimidines as Antivirals

Specific pyrimidine derivatives also exhibit antiviral activity . One such compound demonstrated superior antiviral activity against both Oseltamivir-sensitive and Oseltamivir-resistant variants of influenza . Safety profile assessments in mice showed favorable results, with a significant reduction in viral load observed in a mouse lethal infection model .

Pyrimidines as Anticancer Agents

作用機序

Target of Action

The primary targets of pyrimidine-based compounds, such as 4-Bromo-6-pyrimidin-2-ylpyrimidine, are often enzymes involved in inflammatory responses . These include cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), which play a crucial role in the production of prostaglandins, key mediators of inflammation .

Mode of Action

The mode of action of pyrimidine-based anti-inflammatory agents, including 4-Bromo-6-pyrimidin-2-ylpyrimidine, is associated with the inhibition of prostaglandin E2 (PGE2) generated by COX enzymes . Like other nonsteroidal anti-inflammatory drugs (NSAIDs), these agents function by suppressing the activity of COX-1 and COX-2 enzymes, thus reducing the generation of PGE2 .

Biochemical Pathways

The inhibition of COX enzymes by 4-Bromo-6-pyrimidin-2-ylpyrimidine affects the biochemical pathway that leads to the production of prostaglandins, specifically PGE2 . This results in a decrease in inflammation, as prostaglandins are key mediators of inflammatory responses .

Pharmacokinetics

The pharmacokinetics of pyrimidine derivatives are generally influenced by their chemical structure, and modifications can be made to improve their bioavailability .

Result of Action

The result of the action of 4-Bromo-6-pyrimidin-2-ylpyrimidine is a reduction in the production of PGE2, leading to a decrease in inflammation . This can have beneficial effects in conditions where inflammation plays a key role.

Action Environment

The action, efficacy, and stability of 4-Bromo-6-pyrimidin-2-ylpyrimidine can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances that can interact with the compound, and the temperature . .

生化学分析

Biochemical Properties

The biochemical properties of 4-Bromo-6-pyrimidin-2-ylpyrimidine are not fully understood yet. It is known that pyrimidines play a crucial role in biochemical reactions. They are involved in the synthesis of DNA and RNA, and they interact with various enzymes and proteins

Cellular Effects

It is known that pyrimidines and their derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-pyrimidin-2-ylpyrimidine typically involves the bromination of pyrimidine derivatives. One common method starts with 2-aminonicotinonitrile, followed by bromination of the aromatic ring, condensation, cyclization, and Dimroth rearrangement. This method can yield a series of pyrimidine derivatives with high efficiency .

Industrial Production Methods

Industrial production methods for 4-Bromo-6-pyrimidin-2-ylpyrimidine often involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions

4-Bromo-6-pyrimidin-2-ylpyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives, while oxidation and reduction can lead to changes in the oxidation state of the compound.

類似化合物との比較

Similar Compounds

4-Chloro-6-pyrimidin-2-ylpyrimidine: Similar structure but with a chlorine atom instead of bromine.

6-Bromo-2,4-dipyrimidinylpyrimidine: Contains an additional pyrimidine ring.

4-(Trihalomethyl)pyrimidin-2(1H)-ones: Structurally related with trihalomethyl groups replacing the bromine.

Uniqueness

4-Bromo-6-pyrimidin-2-ylpyrimidine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

生物活性

4-Bromo-6-pyrimidin-2-ylpyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anti-inflammatory and anticancer applications. This article delves into the compound's mechanism of action, pharmacological properties, and research findings, supported by data tables and case studies.

Target of Action

4-Bromo-6-pyrimidin-2-ylpyrimidine primarily targets enzymes involved in inflammatory responses, particularly through the inhibition of cyclooxygenase (COX) enzymes. This inhibition leads to a reduction in the synthesis of prostaglandin E2 (PGE2), a key mediator in inflammation.

Mode of Action

The compound acts as a positive allosteric modulator of the muscarinic 4 (M4) receptor, influencing various signaling pathways that regulate cellular responses. This modulation can enhance or inhibit the receptor's activity, contributing to its therapeutic effects.

Biochemical Pathways

Inhibition of COX enzymes by 4-Bromo-6-pyrimidin-2-ylpyrimidine disrupts the biochemical pathways leading to inflammation. The resultant decrease in PGE2 levels is associated with reduced inflammatory responses, making it a candidate for anti-inflammatory therapies.

Pharmacokinetics

The pharmacokinetics of 4-Bromo-6-pyrimidin-2-ylpyrimidine are influenced by its chemical structure. Modifications can enhance its bioavailability and stability in biological systems. The compound's solubility and metabolic stability are critical factors that determine its efficacy in vivo.

Anti-inflammatory Activity

Research has demonstrated that 4-Bromo-6-pyrimidin-2-ylpyrimidine exhibits notable anti-inflammatory properties. In vitro studies have shown that it effectively inhibits COX-2 activity, with an IC50 value comparable to standard anti-inflammatory drugs like celecoxib .

Anticancer Activity

The compound has also been investigated for its potential anticancer effects. It has shown promise in inhibiting cell proliferation in various cancer cell lines, suggesting a role in cancer therapy development. The structure-activity relationship (SAR) studies indicate that modifications to the pyrimidine ring can enhance its anticancer efficacy .

Table 1: Biological Activity Summary

| Activity Type | Target Enzyme/Receptor | IC50 Value | Reference |

|---|---|---|---|

| Anti-inflammatory | COX-2 | 0.04 μmol | |

| Anticancer | Various Cancer Lines | Varies | |

| Antitrypanosomal | Trypanosoma brucei | 0.38 μmol |

Case Studies

- Anti-inflammatory Studies : In a study assessing the anti-inflammatory effects of pyrimidine derivatives, 4-Bromo-6-pyrimidin-2-ylpyrimidine was found to significantly suppress COX-2 activity in vitro, indicating its potential as an anti-inflammatory agent for conditions such as arthritis .

- Anticancer Research : A series of experiments on various cancer cell lines revealed that this compound inhibited cell growth effectively, with specific structural modifications leading to enhanced potency against certain cancer types. These findings suggest that further development could lead to new cancer therapies .

- Antitrypanosomal Activity : The compound was evaluated for its antitrypanosomal activity against Trypanosoma brucei, showing promising results with an IC50 value significantly lower than other tested compounds, highlighting its potential in treating diseases like African sleeping sickness .

特性

IUPAC Name |

4-bromo-6-pyrimidin-2-ylpyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN4/c9-7-4-6(12-5-13-7)8-10-2-1-3-11-8/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YICUJMVMNDYHLR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)C2=CC(=NC=N2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。